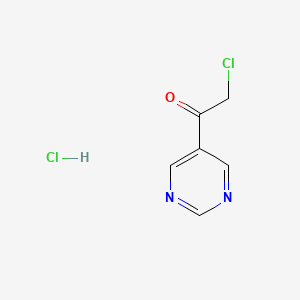
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is an organic compound that features a tetrahydropyran ring attached to a nicotinamide moiety via a methoxy linker
作用机制
Target of Action
Related compounds have been known to target enzymes like a disintegrin and metalloproteinase with thrombospondin motifs and the heme-containing component of the cytochrome b-c1 complex . These targets play crucial roles in various biological processes, including cell signaling, inflammation, and energy production.
Pharmacokinetics
Related compounds have been shown to undergo elimination reactions in the gas phase to yield products like 3, 4-dihydro-2 h -pyran and methanol . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is known to be water-soluble, which may influence its distribution in aqueous environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: Tetrahydropyran can be synthesized by hydrogenation of 3,4-dihydropyran using Raney nickel as a catalyst.
Methoxylation: The tetrahydropyran ring is then methoxylated to form the intermediate compound.
Coupling with Nicotinamide: The methoxylated tetrahydropyran is coupled with nicotinamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality output.
化学反应分析
Types of Reactions
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The tetrahydropyran ring can be oxidized to form corresponding lactones.
Reduction: The nicotinamide moiety can be reduced to form dihydronicotinamide derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of dihydronicotinamide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinamide metabolism.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the nicotinamide moiety.
Nicotinamide: The core structure without the tetrahydropyran ring.
Methoxytetrahydropyran: A related compound with a methoxy group attached to the tetrahydropyran ring.
Uniqueness
6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is unique due to the combination of the tetrahydropyran ring and nicotinamide moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
属性
IUPAC Name |
6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-12(15)10-1-2-11(14-7-10)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRZODUOURXWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxan-3-yl]methanamine dihydrochloride](/img/structure/B2901269.png)
![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrimidin-2-ylsulfanyl)ethan-1-one](/img/structure/B2901271.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2901274.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B2901275.png)
![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![2-(methylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2901282.png)
![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)



![N-({[2,3'-bipyridine]-3-yl}methyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2901289.png)

